5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide
Overview
Description
5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C8H13BrN2O2S2 and a molecular weight of 313.24 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a thiophene-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation and subsequent introduction of the dimethylaminoethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide formation using sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for the development of new materials.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **5-bromo-N-[2-(dimethylamino
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O2S2/c1-11(2)6-5-10-15(12,13)8-4-3-7(9)14-8/h3-4,10H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYNOSOVEWODHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195777 | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911112-06-6 | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911112-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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